2-(5-methyl-6-oxo-1,6-dihydropyrimidin-1-yl)-N-[2-(6-oxo-3-phenyl-1,6-dihydropyridazin-1-yl)ethyl]acetamide
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Overview
Description
2-(5-methyl-6-oxo-1,6-dihydropyrimidin-1-yl)-N-[2-(6-oxo-3-phenyl-1,6-dihydropyridazin-1-yl)ethyl]acetamide is a complex organic compound that features both pyrimidine and pyridazine rings
Mechanism of Action
Mode of Action
It is known that the compound is involved in the formation of a single-ion conductive polymer electrolyte (sipe) via a reversible addition-fragmentation chain transfer (raft) copolymerization process . This process involves the formation of hydrogen bonds, which are crucial for the compound’s function .
Biochemical Pathways
The compound affects the biochemical pathways related to the formation and stability of SIPE. The compound, through its hydrogen bonding, contributes to the mechanical strength and electrochemical stability of the SIPE . .
Pharmacokinetics
It is known that the compound contributes to the high ionic conductivity of the sipe
Result of Action
The compound’s action results in the formation of a highly porous network structure with excellent thermal stability (>300°C) and high mechanical strength (17.3 MPa) . The SIPE, which does not contain lithium salts, has a high ionic conductivity of 2.78 × 10 –5 S cm –1 at 30°C . This results in good compatibility with lithium metal electrodes and a high lithium-ion transfer number (0.89) .
Action Environment
The action of the compound is influenced by environmental factors such as temperature. For example, the SIPE shows excellent cycling performance and no short circuiting, indicating the formation of a stable interface between the SIPE and the lithium metal electrode during the lithium plating/stripping process . This can suppress the growth of lithium dendrites in lithium metal batteries .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-methyl-6-oxo-1,6-dihydropyrimidin-1-yl)-N-[2-(6-oxo-3-phenyl-1,6-dihydropyridazin-1-yl)ethyl]acetamide typically involves multi-step organic reactions. The process begins with the preparation of the pyrimidine and pyridazine intermediates, which are then coupled through a series of condensation and substitution reactions. Common reagents used in these reactions include acetic anhydride, various amines, and catalysts such as palladium or copper complexes.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
2-(5-methyl-6-oxo-1,6-dihydropyrimidin-1-yl)-N-[2-(6-oxo-3-phenyl-1,6-dihydropyridazin-1-yl)ethyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the keto groups to hydroxyl groups.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the amide and pyrimidine nitrogen atoms.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield N-oxides, while reduction could produce hydroxyl derivatives.
Scientific Research Applications
2-(5-methyl-6-oxo-1,6-dihydropyrimidin-1-yl)-N-[2-(6-oxo-3-phenyl-1,6-dihydropyridazin-1-yl)ethyl]acetamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-methyl-6-oxo-1,6-dihydropyrimidin-5-yl)acetic acid
- 2-(3-(6-methyl-4-oxo-1,4-dihydropyrimidin-2-yl)ureido)ethyl methacrylate
Uniqueness
What sets 2-(5-methyl-6-oxo-1,6-dihydropyrimidin-1-yl)-N-[2-(6-oxo-3-phenyl-1,6-dihydropyridazin-1-yl)ethyl]acetamide apart from similar compounds is its dual pyrimidine-pyridazine structure, which provides a unique combination of electronic and steric properties. This makes it particularly versatile in various chemical reactions and applications.
Properties
IUPAC Name |
2-(5-methyl-6-oxopyrimidin-1-yl)-N-[2-(6-oxo-3-phenylpyridazin-1-yl)ethyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N5O3/c1-14-11-20-13-23(19(14)27)12-17(25)21-9-10-24-18(26)8-7-16(22-24)15-5-3-2-4-6-15/h2-8,11,13H,9-10,12H2,1H3,(H,21,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
STBDBLBQEMSVGP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=CN(C1=O)CC(=O)NCCN2C(=O)C=CC(=N2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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